Diselenide, di-3-butynyl
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Overview
Description
Diselenide, di-3-butynyl is an organoselenium compound characterized by the presence of selenium atoms within its molecular structure. Organoselenium compounds, including diselenides, have garnered significant interest due to their diverse applications in fields such as medicine, agriculture, catalysis, and materials science . The incorporation of selenium atoms into organic molecules enhances their chemical reactivity and biological activity, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of diselenides, including diselenide, di-3-butynyl, typically involves the reaction of alkyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated alkyl selenocyanate in water . This one-pot, two-step reaction is efficient and yields high-quality products. Another common method involves the use of sodium borohydride and selenium under nitrogen atmosphere to produce diselenides .
Industrial Production Methods: Industrial production of diselenides often employs electrochemical synthesis, which is a green, mild, and efficient strategy. Electrochemical methods have shown remarkable potential for the synthesis of organoselenium compounds, including diselenides . These methods offer advantages such as reduced environmental impact and improved reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Diselenide, di-3-butynyl undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of selenium atoms, which enhance the compound’s reactivity .
Common Reagents and Conditions:
Substitution: Diselenides can undergo substitution reactions with various nucleophiles, leading to the formation of new organoselenium compounds.
Major Products: The major products formed from these reactions include selenoxides, selenones, and selenols, which have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
Diselenide, di-3-butynyl has numerous scientific research applications, including:
Biology: Diselenides exhibit significant biological activity, including antioxidant, anticancer, and antiviral properties. They are used in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of diselenide, di-3-butynyl involves its interaction with molecular targets and pathways within biological systems. The selenium atoms in the compound play a crucial role in modulating redox reactions, which are essential for its biological activity . Diselenides can act as antioxidants by scavenging reactive oxygen species, thereby protecting cells from oxidative damage . Additionally, they can induce apoptosis in cancer cells through the modulation of signaling pathways .
Comparison with Similar Compounds
Selenides: Compounds containing selenium atoms bonded to carbon atoms.
Selenocyanates: These compounds contain selenium bonded to a cyano group.
Selenoureas and Selenoesters: These compounds have diverse functional groups containing selenium and are explored for their therapeutic potential.
Uniqueness of Diselenide, di-3-butynyl: this compound stands out due to its unique structure, which includes selenium atoms and butynyl groups. This combination enhances its reactivity and biological activity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
154414-94-5 |
---|---|
Molecular Formula |
C8H10Se2 |
Molecular Weight |
264.1 g/mol |
IUPAC Name |
4-(but-3-ynyldiselanyl)but-1-yne |
InChI |
InChI=1S/C8H10Se2/c1-3-5-7-9-10-8-6-4-2/h1-2H,5-8H2 |
InChI Key |
IIUDFYLBRIBAGT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC[Se][Se]CCC#C |
Origin of Product |
United States |
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